molecular formula C17H28N2OS B4060368 N-[(tert-butylamino)carbonothioyl]tricyclo[4.3.1.1~3,8~]undecane-3-carboxamide

N-[(tert-butylamino)carbonothioyl]tricyclo[4.3.1.1~3,8~]undecane-3-carboxamide

Cat. No. B4060368
M. Wt: 308.5 g/mol
InChI Key: GSJKSAXRWCGEOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(tert-butylamino)carbonothioyl]tricyclo[4.3.1.1~3,8~]undecane-3-carboxamide is a synthetic compound that has been widely used in scientific research. It is a member of the tricyclic guanidine family of compounds and has been shown to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Derivatives

  • N-[(tert-butylamino)carbonothioyl] derivatives have been utilized in the synthesis of complex polyamides and macrocycles. For example, the synthesis of penta-N-protected polyamide, a derivative of thermopentamine, involves selective deprotection of various protecting groups, including tert-butoxy carbonyl (Boc), which is closely related to the tert-butylamino group (J. Pak & M. Hesse, 1998). Moreover, the synthesis of bifunctional tetraaza macrocycles has been reported, where tert-butoxycarbonyl-protected amino disuccinimido esters are used in cyclization processes (T. McMurry, M. Brechbiel, Krishan Kumar, & O. Gansow, 1992).

Reactions and Catalysis

  • N-tert-butyl derivatives have been demonstrated to play a significant role in various chemical reactions. For instance, N-tert-butylglyoxylsäureamid is used for peptide segment coupling through four-component reactions, yielding carbonamides and dipeptide derivatives (S. König, Roland Klösel, R. Karl, & I. Ugi, 1994). Additionally, a study described the palladium-catalyzed three-component reaction involving tert-butylamine, which is crucial for the formation of polysubstituted aminopyrroles (Guanyinsheng Qiu, Qian Wang, & Jieping Zhu, 2017).

Biological and Environmental Applications

  • Certain tert-butylamino derivatives have shown potential in biological applications. For instance, N-tert-butyl derivatives are used in the synthesis of amines, which are important in bioactive molecules like amino acids and pharmaceuticals (J. Ellman, T. D. Owens, & T. P. Tang, 2002). Additionally, the antifouling agent Irgarol 1051, containing a tert-butylamino group, has been studied for its impact on marine periphyton communities (B. Dahl & H. Blanck, 1996).

Industrial Applications

properties

IUPAC Name

N-(tert-butylcarbamothioyl)tricyclo[4.3.1.13,8]undecane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2OS/c1-16(2,3)19-15(21)18-14(20)17-5-4-11-6-12(9-17)8-13(7-11)10-17/h11-13H,4-10H2,1-3H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSJKSAXRWCGEOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=S)NC(=O)C12CCC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[(tert-butylamino)carbonothioyl]tricyclo[4.3.1.1~3,8~]undecane-3-carboxamide
Reactant of Route 2
N-[(tert-butylamino)carbonothioyl]tricyclo[4.3.1.1~3,8~]undecane-3-carboxamide
Reactant of Route 3
N-[(tert-butylamino)carbonothioyl]tricyclo[4.3.1.1~3,8~]undecane-3-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[(tert-butylamino)carbonothioyl]tricyclo[4.3.1.1~3,8~]undecane-3-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[(tert-butylamino)carbonothioyl]tricyclo[4.3.1.1~3,8~]undecane-3-carboxamide
Reactant of Route 6
N-[(tert-butylamino)carbonothioyl]tricyclo[4.3.1.1~3,8~]undecane-3-carboxamide

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